molecular formula C9H10OS B13889246 2-(3-Methylthiophen-2-yl)but-3-yn-2-ol

2-(3-Methylthiophen-2-yl)but-3-yn-2-ol

Cat. No.: B13889246
M. Wt: 166.24 g/mol
InChI Key: NQHGFRDQOSQWSG-UHFFFAOYSA-N
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Description

2-(3-Methylthiophen-2-yl)but-3-yn-2-ol is an organic compound that belongs to the class of alkynyl alcohols It is characterized by the presence of a thiophene ring substituted with a methyl group and an alkynyl alcohol functional group

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylthiophen-2-yl)but-3-yn-2-ol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkynyl group to alkenyl or alkyl groups.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, carboxylic acids, alkenes, and substituted alcohols.

Scientific Research Applications

2-(3-Methylthiophen-2-yl)but-3-yn-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Methylthiophen-2-yl)but-3-yn-2-ol involves its interaction with molecular targets and pathways within biological systems. The compound’s alkynyl alcohol functional group allows it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methylthiophen-2-yl)but-3-yn-2-ol is unique due to the presence of the thiophene ring, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other alkynyl alcohols and contributes to its specific applications in research and industry.

Properties

Molecular Formula

C9H10OS

Molecular Weight

166.24 g/mol

IUPAC Name

2-(3-methylthiophen-2-yl)but-3-yn-2-ol

InChI

InChI=1S/C9H10OS/c1-4-9(3,10)8-7(2)5-6-11-8/h1,5-6,10H,2-3H3

InChI Key

NQHGFRDQOSQWSG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C(C)(C#C)O

Origin of Product

United States

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